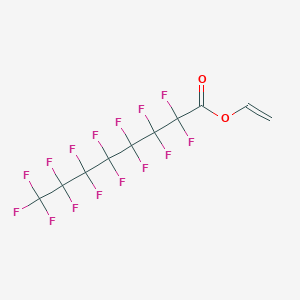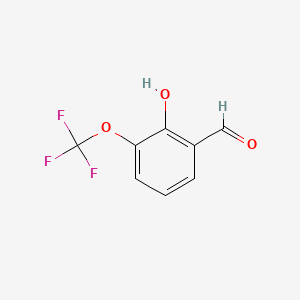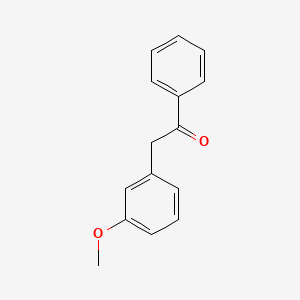
2-(3-Methoxyphenyl)-1-phenylethan-1-one
Overview
Description
2-(3-Methoxyphenyl)-1-phenylethan-1-one (also known as 2-Methyl-3-methoxyphenyl ethanone) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 107-109°C and is soluble in ethanol and acetone. Due to its unique structure and properties, 2-Methyl-3-methoxyphenyl ethanone has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Crystal Structures and Emission Properties
A study on the BF₂ complex of a related compound demonstrated multiple chromisms, aggregation-induced emission, and crystallization-induced emission enhancement, highlighting its potential in optical applications and self-assembly processes (Galer et al., 2014).
Reaction Mechanisms
The reaction of arylethanals with boron tribromide has been shown to yield 2-phenylnaphthalenes or tetrahydrodibenzo[a,e]cyclooctenes, demonstrating a method for structural modification of compounds including demethylation of methoxy groups (Dupont & Cotelle, 1998).
Polymeric Materials
Research into triarylamine-bearing poly(1,4-phenylenevinylene) highlighted its preparation and its unique durable aminium polyradical properties, suggesting applications in electronic materials (Kurata, Pu, & Nishide, 2007).
Metabolism Studies
Studies on hydroxytyrosol, a compound structurally similar to 2-(3-Methoxyphenyl)-1-phenylethan-1-one, in Caco-2 cells revealed insights into its intestinal transport and metabolism, which could be indicative of the bioavailability and metabolism of similar compounds (Manna et al., 2000).
Synthetic Routes
Methoxylated 2-phenylnaphthalenes and epoxydibenzocyclooctenes were synthesized from methoxylated phenylethanals, offering a pathway for generating structurally complex molecules from simpler precursors (Maurin, Bailly, & Cotelle, 2005).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRLBDYPYGZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374866 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
CAS RN |
29955-26-8 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)


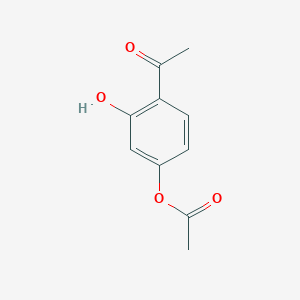

![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)
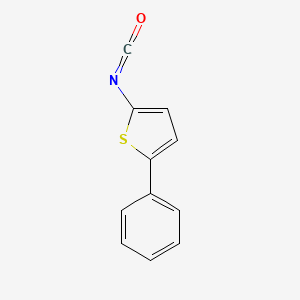
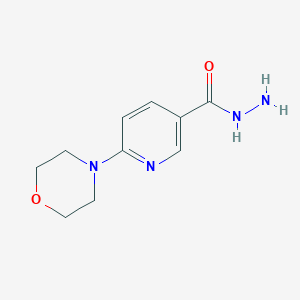
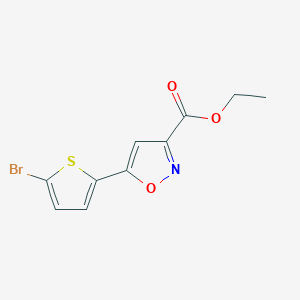
![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
